2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H2Cl2F3N and its molecular weight is 240.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemistry and Properties
A fascinating aspect of the research on compounds similar to 2,6-Dichloro-4-(trifluoromethyl)benzonitrile is their variability in chemistry and properties. These compounds, including 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), show a range of properties such as spectroscopic characteristics, structures, and biological or electrochemical activities. This variability opens new avenues for investigation into unknown analogues and their potential applications (Boča, Jameson, & Linert, 2011).
Environmental Impact and Toxicology
Another critical area of research is the environmental impact and toxicology of herbicides, particularly those similar to this compound. Studies have focused on the toxicology and mutagenicity of compounds like 2,4-D herbicide, providing insights into their environmental fate, exposure risks, and the necessity for mitigating strategies to prevent environmental contamination (Zuanazzi, Ghisi, & Oliveira, 2020).
Degradation Processes and Stability
Research on the degradation processes of related compounds, such as nitisinone, reveals important information about their stability under various conditions and identifies major degradation products. This knowledge is crucial for understanding the environmental persistence of these compounds and assessing potential risks and benefits of their applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Synthetic Applications
The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, underscores the practical applications of these chemicals in the production of materials like flurbiprofen. Innovations in synthesis methods can lead to more efficient and environmentally friendly production processes for a variety of chemical products (Qiu, Gu, Zhang, & Xu, 2009).
Potential for Novel Applications
The review of benzene-1,3,5-tricarboxamide highlights the broad potential applications of these compounds in nanotechnology, polymer processing, and biomedical applications. The simple structure and detailed understanding of their supramolecular self-assembly behavior allow for the exploration of new uses in various scientific disciplines (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which can significantly impact its chemical reactivity . The specific interactions with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
Its bioavailability is likely influenced by its chemical properties, including its molecular weight of 240.01 , and its physical form as a liquid . Further pharmacokinetic studies are required to fully understand its behavior in the body.
Action Environment
The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be at room temperature in a dry, sealed environment . Additionally, the compound’s trifluoromethyl group can significantly impact its physico-chemical behavior and biological activity, which can be influenced by environmental factors .
Safety and Hazards
When handling “2,6-Dichloro-4-(trifluoromethyl)benzonitrile”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to avoid contact with skin and eyes, and to wear protective gloves, clothing, and eye/face protection .
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-(trifluoromethyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to altered metabolic activities . The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt normal cell signaling, leading to changes in gene expression patterns . This disruption can result in altered cellular metabolism, affecting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can cause changes in gene expression, further influencing cellular processes . The compound’s molecular mechanism involves complex interactions that ultimately affect the biochemical pathways within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated significant impacts on cellular function, including altered metabolic activities and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage level results in significant changes in cellular function and overall health of the animal models. Toxicity studies have highlighted the importance of dosage regulation to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound’s presence can affect metabolic flux and metabolite levels, leading to altered biochemical activities . Understanding the metabolic pathways involving this compound is essential for comprehending its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function.
Properties
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F3N/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXSSFQXQAOREM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C#N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371664 | |
Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157021-61-9 | |
Record name | 2,6-dichloro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.